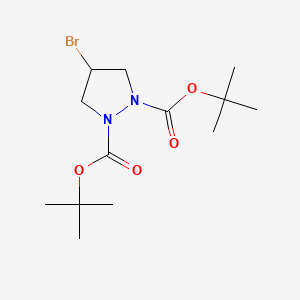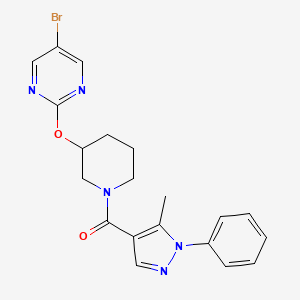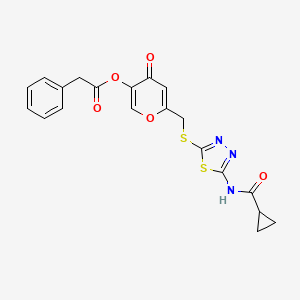![molecular formula C8H7BrO2S B2787525 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide CAS No. 1171926-76-3](/img/structure/B2787525.png)
4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a brominated derivative of 2,3-dihydrobenzo[b]thiophene 1,1-dioxide. This compound is characterized by the presence of a bromine atom at the 4-position of the thiophene ring, which significantly influences its chemical properties and reactivity. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Synthetic Routes and Reaction Conditions:
Rh-catalyzed Hydrogenation: One efficient method for synthesizing this compound involves the Rh-catalyzed hydrogenation of the corresponding dibromobenzothiophene dioxide. This reaction typically requires a rhodium catalyst, hydrogen gas, and an appropriate solvent such as ethanol or methanol.
Reduction of Dibromobenzothiophene Dioxide: Another approach involves the reduction of dibromobenzothiophene dioxide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: The industrial production of this compound often involves large-scale chemical reactors equipped with efficient catalysts and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are commonly used to enhance production efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as sulfones and sulfoxides.
Reduction: Reduction reactions can convert the compound to its corresponding dihydrobenzothiophene derivatives.
Substitution: Bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfones and sulfoxides.
Reduction Products: Dihydrobenzothiophene derivatives.
Substitution Products: Hydroxylated, aminated, or alkylated derivatives.
Mecanismo De Acción
Target of Action
It’s known that the compound is used in the synthesis of various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides .
Mode of Action
The compound is involved in Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides . This reaction affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities . The possible hydrogen-bonding interaction between the substrate and the ligand may play an important role in achieving high reactivity and excellent enantioselectivity .
Result of Action
The result of the action of 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is the successful development of various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities . These compounds have significant applications in many biologically active compounds .
Análisis Bioquímico
Biochemical Properties
The Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed, affording various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities . This indicates that 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide can interact with Rhodium (Rh) catalysts in biochemical reactions .
Cellular Effects
While specific cellular effects of this compound are not mentioned in the available literature, compounds of similar structure have been found to have significant applications in many biologically active compounds . These include inhibitors of tumor necrosis factor-α converting enzyme (TACE), antidiabetics, HIF-2a inhibitors, selective estrogen receptor modulators, and potential HIV-1 reverse transcriptase inhibitors.
Molecular Mechanism
The molecular mechanism of action of this compound involves Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides . This process affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .
Temporal Effects in Laboratory Settings
The compound is used in the synthesis of various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides, suggesting it may have a stable structure suitable for these reactions .
Metabolic Pathways
The compound is involved in Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides .
Aplicaciones Científicas De Investigación
4-Bromo-2,3-dihydrobenzothiophene 1,1-dioxide has diverse applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory agents, antidiabetic drugs, and enzyme inhibitors.
Biology: The compound is used in the study of biological processes, such as enzyme inhibition and receptor modulation.
Materials Science: It is utilized in the development of advanced materials with unique electronic and optical properties.
Organic Synthesis: It acts as a versatile building block for the synthesis of complex organic molecules.
Comparación Con Compuestos Similares
4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is unique due to its bromine substitution, which enhances its reactivity and stability compared to similar compounds. Some similar compounds include:
2,3-Dihydrobenzo[b]thiophene 1,1-dioxide: Lacks the bromine atom, resulting in different reactivity and applications.
4-Chloro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior.
2,3-Dihydrobenzothiophene: A simpler analog without the dioxide group, exhibiting different chemical properties.
Propiedades
IUPAC Name |
4-bromo-2,3-dihydro-1-benzothiophene 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-7-2-1-3-8-6(7)4-5-12(8,10)11/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGRJKLRZLDUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2787444.png)
![2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2787445.png)


![1-[4-(4-CHLOROBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE](/img/structure/B2787450.png)
![N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2787452.png)
![[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride](/img/new.no-structure.jpg)



![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2787463.png)


